

MRS-2179: A Technical Guide for Studying Purinergic Signaling

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Compound of Interest		
Compound Name:	MRS-2179	
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This in-depth technical guide provides a comprehensive overview of MRS-2179, a potent and selective antagonist of the P2Y1 receptor. This document details the core principles of its mechanism of action, provides a summary of its quantitative data, outlines detailed experimental protocols for its use, and illustrates key signaling pathways and experimental workflows.

Introduction to MRS-2179

MRS-2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a synthetic organic molecule that acts as a selective and competitive antagonist of the P2Y1 purinergic receptor.[1][2] P2Y1 is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[3][4] Its ability to potently and selectively block ADP-induced platelet shape change and aggregation makes it an invaluable tool for studying purinergic signaling and a lead compound in the development of novel antithrombotic therapies.[5][6]

Mechanism of Action

MRS-2179 functions as a competitive antagonist at the P2Y1 receptor. This means it binds to the same site as the endogenous agonist, ADP, but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating the downstream signaling cascade. The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon



agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to physiological responses such as platelet shape change and aggregation. MRS-2179 effectively blocks these downstream events by preventing the initial receptor activation.

Quantitative Data

The following tables summarize the key quantitative parameters of **MRS-2179**, providing a comparative overview of its pharmacological profile.

Table 1: Chemical and Physical Properties of MRS-2179

Property	Value
Chemical Name	2'-Deoxy-N6-methyladenosine 3',5'- bisphosphate tetrasodium salt
Molecular Formula	C11H13N5O9P2Na4[1]
Molecular Weight	513.16 g/mol [1]
Solubility	Soluble in water to 50 mM[1]
Purity	≥98%[1]
Storage	Store at -20°C[1]

Table 2: Pharmacological Profile of MRS-2179



Parameter	Species/System	Value	Reference(s)
K _i (Binding Affinity)	Human P2Y1 Receptor	84 nM	[5]
K _e (Equilibrium Dissociation Constant)	Human Platelets ([³³ P]MRS-2179)	109 ± 18 nM	[6]
K _e (Equilibrium Dissociation Constant)	Competitive Antagonist at P2Y1 Receptors	100 nM	[1][2]
IC₅₀ (Platelet Aggregation)	ADP-induced human platelet aggregation	Potent inhibitor (specific value varies with ADP concentration)	[5]
IC ₅₀ (Selectivity)	P2X1 Receptor	1.15 μΜ	[1][2]
IC ₅₀ (Selectivity)	P2X3 Receptor	12.9 μΜ	[1][2]

Table 3: In Vivo Efficacy of MRS-2179

Animal Model	Dosing	Effect	Reference(s)
Mouse (Thromboembolism)	Intravenous injection	Increased resistance to thromboembolism	[4]
Mouse (Arterial Thrombosis)	Intravenous injection	Significantly increased time to thrombus formation	[7]
Rat (Venous Thrombosis)	Intravenous injection	Slightly but significantly inhibited venous thrombosis	[7]
Rat/Mouse (Bleeding Time)	Intravenous injection	Prolonged bleeding time	[6][8]

Experimental Protocols



Detailed methodologies are crucial for the accurate characterization and application of **MRS-2179** in studying purinergic signaling.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of MRS-2179 to inhibit platelet aggregation induced by ADP.

Materials:

- Freshly drawn human venous blood collected in 3.2% sodium citrate.
- MRS-2179 stock solution.
- Adenosine diphosphate (ADP) solution.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Light Transmission Aggregometer.

Procedure:

- PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
- Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Assay:
 - Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
 - Add MRS-2179 at the desired final concentration (e.g., a range from 1 nM to 100 μM) or vehicle control and incubate for 2-5 minutes. A concentration of 20μM has been shown to be effective at inhibiting ADP-induced aggregation.[3]
 - Initiate aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 μM).



- Record the change in light transmission for at least 5 minutes.
- Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of MRS-2179 is determined by comparing the aggregation in its presence to the vehicle control. IC₅₀ values can be calculated from concentration-response curves.

Calcium Mobilization Assay

This assay measures the ability of **MRS-2179** to block the increase in intracellular calcium concentration induced by a P2Y1 agonist.

Materials:

- Cells expressing the P2Y1 receptor (e.g., HEK293 cells, primary astrocytes).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
- MRS-2179 stock solution.
- Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader.

Procedure:

- Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
- Dye Loading:
 - Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 μM) and a mild detergent like
 Pluronic F-127 (e.g., 0.02%) in the assay buffer.
 - Remove the culture medium and add the loading solution to the cells.
 - Incubate for 45-60 minutes at 37°C in the dark.
 - Wash the cells with assay buffer to remove excess dye.



- Assay:
 - Place the cell plate in the FLIPR instrument.
 - Establish a baseline fluorescence reading.
 - Add MRS-2179 at various concentrations and incubate for a specified time (e.g., 10-20 minutes).
 - Add the P2Y1 agonist at a concentration that elicits a sub-maximal response (e.g., EC₈₀).
 - Monitor the change in fluorescence intensity over time.
- Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonistinduced calcium mobilization, and the IC₅₀ is calculated from the concentration-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of MRS-2179 for the P2Y1 receptor.

Materials:

- Membrane preparations from cells overexpressing the P2Y1 receptor.
- Radiolabeled P2Y1 antagonist (e.g., [33P]MRS-2179 or [3H]MRS2500).
- Unlabeled MRS-2179.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
- Wash buffer (ice-cold binding buffer).
- Glass fiber filters.
- Vacuum filtration manifold and scintillation counter.

Procedure:



- Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its K_e), and varying concentrations of unlabeled MRS-2179.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of **MRS-2179** that inhibits 50% of the specific binding of the radioligand (IC₅₀). The K_i value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for characterizing P2Y1 antagonists like **MRS-2179**.

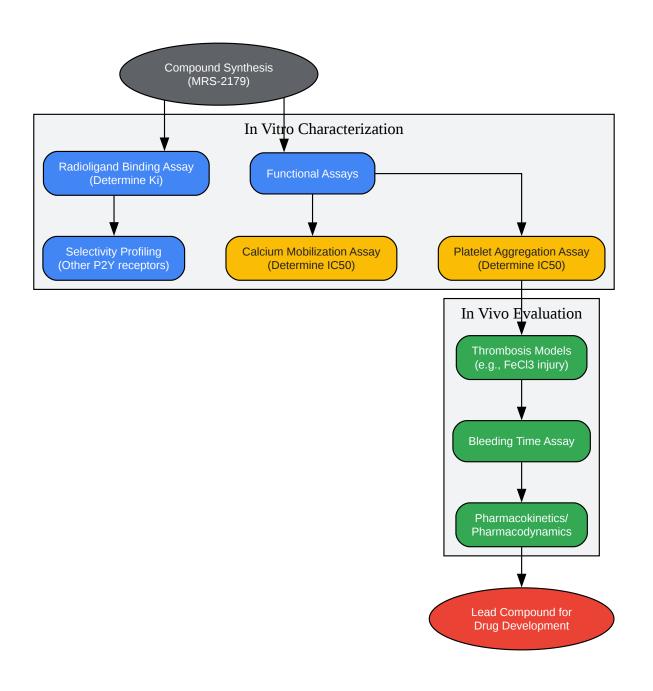


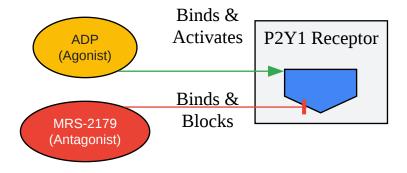


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P2Y1 Receptor Signaling Pathway









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